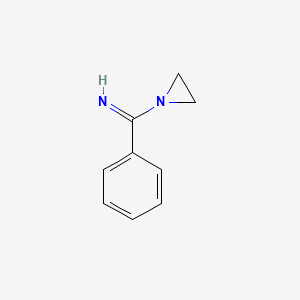![molecular formula C19H11N5 B585942 6,9,14,16,24-pentazahexacyclo[11.11.0.02,10.03,8.014,23.017,22]tetracosa-1(24),2,4,6,8,10,12,15,17,19,22-undecaene CAS No. 158537-58-7](/img/structure/B585942.png)
6,9,14,16,24-pentazahexacyclo[11.11.0.02,10.03,8.014,23.017,22]tetracosa-1(24),2,4,6,8,10,12,15,17,19,22-undecaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrido[3’‘,4’‘:2’,3’]indolo[4’,5’:4,5]imidazo[1,2-c]quinazoline is a complex heterocyclic compound that features a fused ring system combining pyridine, indole, imidazole, and quinazoline moieties. This intricate structure endows the compound with unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrido[3’‘,4’‘:2’,3’]indolo[4’,5’:4,5]imidazo[1,2-c]quinazoline typically involves multi-step reactions that include the formation of intermediate compounds. One common approach is the annulation of a pyrimidine ring to 2-aminoindoles, followed by modifications of other indole derivatives . Another method involves the use of multi-component reactions, such as the combination of ethyl 2-amino-1H-indole-3-carboxylates, terminal alkynes, and benzoyl chlorides .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as catalytic reactions, solvent optimization, and continuous flow synthesis can be employed to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrido[3’‘,4’‘:2’,3’]indolo[4’,5’:4,5]imidazo[1,2-c]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens, alkyl halides, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
1H-Pyrido[3’‘,4’‘:2’,3’]indolo[4’,5’:4,5]imidazo[1,2-c]quinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of organic luminescent materials and sensors.
Wirkmechanismus
The mechanism of action of 1H-Pyrido[3’‘,4’‘:2’,3’]indolo[4’,5’:4,5]imidazo[1,2-c]quinazoline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,2-a]pyridines: Known for their wide range of applications in medicinal chemistry.
Indole Derivatives: Exhibit diverse biological activities, including antiviral and anticancer properties.
Quinazoline Derivatives: Used in the synthesis of bioactive molecules and materials.
Uniqueness: 1H-Pyrido[3’‘,4’‘:2’,3’]indolo[4’,5’:4,5]imidazo[1,2-c]quinazoline stands out due to its complex fused ring system, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research.
Eigenschaften
CAS-Nummer |
158537-58-7 |
|---|---|
Molekularformel |
C19H11N5 |
Molekulargewicht |
309.332 |
InChI |
InChI=1S/C19H11N5/c1-2-4-13-12(3-1)19-23-18-16(24(19)10-21-13)6-5-14-17(18)11-7-8-20-9-15(11)22-14/h1-2,4-10H,3H2 |
InChI-Schlüssel |
IGINXARCWZZCBZ-UHFFFAOYSA-N |
SMILES |
C1C=CC=C2C1=C3N=C4C(=CC=C5C4=C6C=CN=CC6=N5)N3C=N2 |
Synonyme |
1H-Pyrido[4,3:4,5]pyrrolo[3,2:4,5]benzimidazo[1,2-c]quinazoline (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


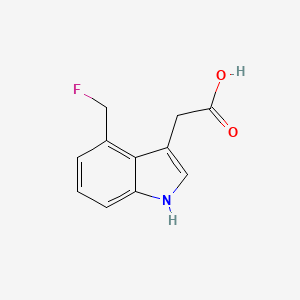


![N,N-diethylethanamine;3-[2-[(E)-[5,5-dimethyl-3-[(Z)-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]cyclohex-2-en-1-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B585865.png)
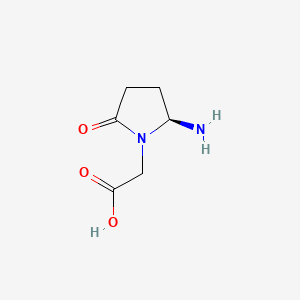
![[1-(5-Fluoropentyl)indol-3-yl]-(2,3,4,5-tetradeuterio-6-iodophenyl)methanone](/img/structure/B585869.png)
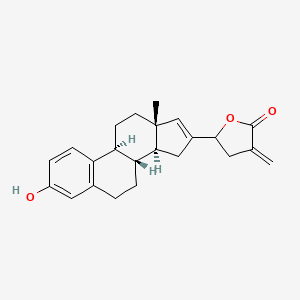
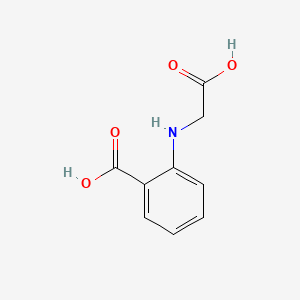
![N-[5-[2-[[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]thio]ethyl]-1,3,4-thiadiazol-2-yl]-benzeneacetamide](/img/structure/B585878.png)
